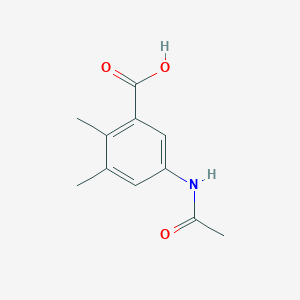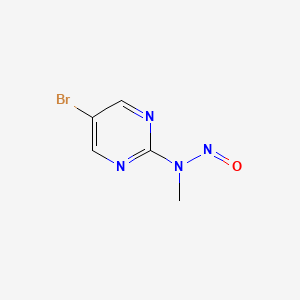
5-Acetamido-2,3-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetamido and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2,3-dimethylbenzoic acid typically involves the acylation of 2,3-dimethylbenzoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar acylation reactions. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 5-acetamido-2,3-dicarboxybenzoic acid.
Reduction: Formation of 5-amino-2,3-dimethylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Acetamido-2,3-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown binding affinity with cyclooxygenase-2 (COX-2) receptors, which are involved in the inflammatory response . The acetamido group enhances the selectivity and binding affinity of the compound to the COX-2 receptor, leading to its anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methyl group.
2,3-Dimethylbenzoic acid: Lacks the acetamido group.
5-Acetamido-2,3-dicarboxybenzoic acid: Contains additional carboxyl groups.
Uniqueness
5-Acetamido-2,3-dimethylbenzoic acid is unique due to the presence of both acetamido and methyl groups on the benzene ring. This combination of functional groups imparts specific chemical properties and biological activities that are distinct from other similar compounds. The acetamido group enhances its potential as a pharmaceutical agent, particularly in the development of NSAIDs with improved efficacy and reduced side effects .
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
5-acetamido-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-6-4-9(12-8(3)13)5-10(7(6)2)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
UERLKUKMAXMBNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[benzyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoicacid](/img/structure/B13622680.png)



![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)


![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
![7,7-Dimethyl-6-oxa-2-azaspiro[3.4]octanehydrochloride](/img/structure/B13622724.png)

